molecular formula C39H32Cl2OP2Pd B1427322 Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) CAS No. 205319-10-4

Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)

Cat. No. B1427322
CAS RN: 205319-10-4
M. Wt: 755.9 g/mol
InChI Key: HEYONDYPXIUDCK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II), also known as Pd(Xantphos)Cl2, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an effective catalyst for the carbonylation of aryl halides .


Synthesis Analysis

The synthesis of Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) is typically achieved through titrimetric analysis . The compound is also associated with the synthesis of heterocycles by palladium-catalyzed C-N cross coupling of 3-bromothiophenes with 2-aminopyridines .


Molecular Structure Analysis

The molecular formula of Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) is C39H32Cl2OP2Pd . Its molecular weight is 755.94 .


Chemical Reactions Analysis

Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) is known to be an effective catalyst for various types of reactions. These include the Buchwald-Hartwig Cross Coupling Reaction, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) is a solid substance . It has a melting point of 280-287 °C (decomposition) .

Scientific Research Applications

Biochemical Research

This compound is used as a biochemical reagent in life science research, particularly as a biological material or organic compound .

Hydroformylation of Alkenes

It serves as a bidentate ligand in the hydroformylation process, which is crucial for converting alkenes into aldehydes .

Benzylic C–H Bond Activation

The compound is utilized in the synthesis of arylacetamides via benzylic C–H bond activation using a palladium catalyst .

Organic Synthesis

Lastly, it plays a role in organic synthesis, particularly in reactions requiring high precision and control over the reaction environment.

Each application utilizes the unique properties of Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II), demonstrating its versatility and importance in scientific research.

Chemsrc Fisher Scientific TCI Chemicals

Future Directions

Given its role as a catalyst in various chemical reactions, Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) has potential applications in many areas of life science research . Its use in the synthesis of heterocycles and in the carbonylation of aryl halides suggests potential future directions in organic chemistry .

properties

IUPAC Name

dichloropalladium;(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H32OP2.2ClH.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;;;/h3-28H,1-2H3;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYONDYPXIUDCK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H32Cl2OP2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

755.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

205319-10-4
Record name Dichloro-(4,5-bis(diphenylphosphino)-9,9-dimethylxanthene)palladium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)
Reactant of Route 2
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)
Reactant of Route 3
Reactant of Route 3
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)
Reactant of Route 4
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)
Reactant of Route 5
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)
Reactant of Route 6
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.